1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride
Overview
Description
1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride is a chemical compound with the molecular formula C₁₂H₁₉N₃·2HCl. It is a derivative of piperidine and pyridine, featuring a pyridine ring attached to a piperidine ring through a methylene bridge. This compound is often used in scientific research and various industrial applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common synthetic route involves the reductive amination of 4-pyridinemethanol with piperidin-3-ylamine in the presence of a reducing agent such as sodium cyanoborohydride.
N-Methylation:
Industrial Production Methods: Industrial production typically involves large-scale reductive amination processes, optimizing reaction conditions to achieve high yields and purity. The choice of solvent, temperature, and pressure are carefully controlled to ensure efficient production.
Chemical Reactions Analysis
1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: Oxidation reactions can convert the compound into its corresponding N-oxide.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Substitution reactions at the pyridine or piperidine rings can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-CPBA (meta-chloroperoxybenzoic acid).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
N-oxides: Resulting from oxidation reactions.
Reduced Derivatives: Formed through reduction reactions.
Substituted Derivatives: Resulting from substitution reactions.
Scientific Research Applications
1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It is used in the study of biological systems, particularly in the context of receptor binding and enzyme inhibition.
Medicine: The compound is investigated for its potential therapeutic properties, including its role in drug development.
Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its biological and chemical effects.
Comparison with Similar Compounds
1-Pyridin-4-ylmethyl-piperidin-3-ylamine dihydrochloride is compared with similar compounds such as:
Piperidine derivatives: These compounds share the piperidine ring but differ in their substituents.
Pyridine derivatives: These compounds contain the pyridine ring and vary in their functional groups.
Uniqueness: The uniqueness of this compound lies in its specific combination of the pyridine and piperidine rings, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
1-(pyridin-4-ylmethyl)piperidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3.2ClH/c12-11-2-1-7-14(9-11)8-10-3-5-13-6-4-10;;/h3-6,11H,1-2,7-9,12H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUJSAJSZZLTNP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=NC=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70671483 | |
Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185318-67-5 | |
Record name | 1-[(Pyridin-4-yl)methyl]piperidin-3-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70671483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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